molecular formula C8H11F2N B2950060 2-(4,4-Difluorocyclohexyl)acetonitrile CAS No. 959600-88-5

2-(4,4-Difluorocyclohexyl)acetonitrile

Cat. No.: B2950060
CAS No.: 959600-88-5
M. Wt: 159.18
InChI Key: YCPSRZKMHXVJDI-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Organic Synthesis

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become indispensable in numerous scientific and industrial fields. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.com This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.

In the realm of medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. mdpi.com Fluorine can block sites of metabolic oxidation, and its electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, thereby influencing a molecule's pharmacokinetic profile. The gem-difluoroalkyl group (CF2), as present in 2-(4,4-Difluorocyclohexyl)acetonitrile, is often employed as a bioisostere for a carbonyl group or a single oxygen atom, allowing for subtle modifications of a molecule's electronic and conformational properties.

The impact of fluorine extends to materials science, where fluorinated polymers and materials exhibit exceptional thermal stability, chemical resistance, and unique surface properties. The development of novel fluorination methodologies continues to be an active area of research, enabling the synthesis of increasingly complex and tailored organofluorine compounds.

The Acetonitrile (B52724) Moiety as a Versatile Synthon in Contemporary Chemical Transformations

The acetonitrile group (-CH2CN) is a valuable and versatile functional group in organic synthesis. It can serve as a precursor to a wide array of other functionalities, including carboxylic acids, amines, and various heterocyclic systems. mdpi.com The acidic nature of the α-protons (the hydrogens on the carbon adjacent to the nitrile group) allows for deprotonation to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. mdpi.com

Furthermore, the nitrile group itself can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles. This versatility makes acetonitrile and its derivatives, like this compound, valuable building blocks in the construction of complex molecular architectures. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and is present in numerous approved pharmaceutical agents.

Positional and Structural Features of the this compound Scaffold within Fluorinated Organic Chemistry

The scaffold of this compound is characterized by the attachment of an acetonitrile group to a cyclohexane (B81311) ring that is geminally difluorinated at the 4-position. This specific arrangement of atoms imparts distinct structural and electronic features to the molecule.

The gem-difluoro group at the 4-position of the cyclohexane ring has a significant impact on the ring's conformation and electronic properties. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the cyclohexane ring and the attached acetonitrile moiety. This gem-difluorination can also affect the lipophilicity of the molecule, a critical parameter in drug design. Studies on related gem-difluorinated cycloalkanes have shown that this modification can lead to a slight improvement in metabolic stability.

The spatial arrangement of the difluorocyclohexyl group relative to the acetonitrile side chain is another important feature. The cyclohexane ring can adopt various chair and boat conformations, and the presence of the gem-difluoro group can influence the conformational equilibrium. This, in turn, can affect how the molecule interacts with biological targets or participates in chemical reactions. The acetonitrile group, being a flexible side chain, can orient itself in different positions relative to the ring, further contributing to the molecule's conformational diversity.

Below is a data table summarizing some of the key properties of the constituent moieties of this compound.

MoietyKey FeaturesImpact on Molecular Properties
gem-Difluorocyclohexyl Two fluorine atoms on the same carbon of a cyclohexane ring.- Increases metabolic stability.- Acts as a bioisostere for carbonyl or ether groups.- Influences ring conformation and electronics.- Modulates lipophilicity.
Acetonitrile A -CH2CN group.- Versatile synthetic handle for further chemical modification.- Can be converted to amines, carboxylic acids, etc.- The nitrile group can act as a hydrogen bond acceptor.- α-protons are acidic, allowing for C-C bond formation.

The combination of these structural features makes this compound a unique building block in the landscape of fluorinated organic chemistry, offering potential for the development of novel compounds with tailored properties.

Synthetic Methodologies for this compound and Precursor Building Blocks

The synthesis of this compound, a fluorinated organic compound, involves strategic chemical transformations to construct the difluorinated cyclohexane ring and introduce the acetonitrile moiety. This article explores the primary synthetic routes, focusing on the formation of the key functional groups and the convergent assembly of the final molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPSRZKMHXVJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959600-88-5
Record name 2-(4,4-difluorocyclohexyl)acetonitrile
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Chemical Reactivity and Derivatization Pathways of 2 4,4 Difluorocyclohexyl Acetonitrile

Transformations at the Nitrile Center

The nitrile group (C≡N) in 2-(4,4-Difluorocyclohexyl)acetonitrile is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and reactions involving the adjacent α-carbon.

Hydrolysis and Related Amidation Reactions

The hydrolysis of nitriles is a well-established method for the synthesis of amides and carboxylic acids. This transformation can be catalyzed by either acid or base. Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. chemguide.co.uk In the case of this compound, this would lead to the formation of 2-(4,4-Difluorocyclohexyl)acetic acid.

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. chemguide.co.uk This process initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid. The reaction proceeds through an amide intermediate, 2-(4,4-Difluorocyclohexyl)acetamide, which can sometimes be isolated under milder reaction conditions.

TransformationReagents and ConditionsProduct
Acid-catalyzed HydrolysisDilute HCl, heat (reflux)2-(4,4-Difluorocyclohexyl)acetic acid
Base-catalyzed Hydrolysis1. NaOH(aq), heat (reflux) 2. H₃O⁺2-(4,4-Difluorocyclohexyl)acetic acid
Partial HydrolysisMild acidic or basic conditions2-(4,4-Difluorocyclohexyl)acetamide

Reductions to the Corresponding Amine (e.g., 2-(4,4-Difluorocyclohexyl)ethanamine)

The reduction of the nitrile group provides a direct route to primary amines. A common and effective method for this transformation is the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction typically proceeds with high yield to furnish 2-(4,4-Difluorocyclohexyl)ethanamine.

Catalytic hydrogenation is another important method for the reduction of nitriles. Various catalysts, including platinum, palladium, and nickel, can be employed for this purpose. For instance, the electrocatalytic hydrogenation of nitriles to primary amines has been demonstrated, with copper-based catalysts showing high selectivity under certain conditions. nih.govrsc.org While specific studies on this compound are not prevalent, the general principles of nitrile reduction are applicable.

Reduction MethodReagents and ConditionsProduct
Chemical ReductionLithium Aluminum Hydride (LiAlH₄) in an ether solvent, followed by aqueous workup2-(4,4-Difluorocyclohexyl)ethanamine
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pt, Pd, Ni)2-(4,4-Difluorocyclohexyl)ethanamine
Electrocatalytic Reductione.g., Copper nanoparticles, alkaline conditions2-(4,4-Difluorocyclohexyl)ethanamine

Nucleophilic Additions and Alkylations at the α-Carbon

The carbon atom adjacent to the nitrile group (the α-carbon) is rendered acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. This provides a powerful method for introducing substituents at the α-position, leading to a diverse range of derivatives. For example, reaction with an alkyl bromide (R-Br) would yield 2-(4,4-Difluorocyclohexyl)-2-alkylacetonitrile.

Modifications of the 4,4-Difluorocyclohexyl Ring

The 4,4-difluorocyclohexyl ring, while generally stable, can undergo specific transformations, although these are less common than reactions at the nitrile center.

Stereoselective Functionalization of the Cyclohexane (B81311) Ring

Achieving stereoselective functionalization of the cyclohexane ring in this compound presents a synthetic challenge. The presence of the gem-difluoro group can influence the conformational preferences of the ring and potentially direct the stereochemical outcome of reactions at other positions on the ring. While specific examples for this exact molecule are scarce in the literature, general strategies for the stereoselective synthesis of substituted cyclohexanes could be adapted. These might include diastereoselective reactions controlled by existing stereocenters or the use of chiral catalysts.

Ring-Opening and Rearrangement Pathways

Ring-opening reactions of gem-difluorocycloalkanes are known to occur under specific conditions, often promoted by strain in smaller ring systems like cyclopropanes and cyclobutanes. rsc.orgstackexchange.comresearchgate.netnih.gov For the less strained cyclohexane system, such reactions are less common but could potentially be induced under harsh conditions or through specific activation.

Skeletal rearrangements of cyclohexane rings can be triggered by the formation of carbocationic intermediates, often under acidic conditions. libretexts.org Photochemical rearrangements are also a possibility for certain cyclic ketones. stackexchange.comechemi.com While no specific ring-opening or rearrangement pathways have been documented for this compound, the principles established for other gem-difluorinated and cyclic systems suggest potential avenues for such transformations, which could lead to novel molecular scaffolds.

Derivatization for Analytical and Structural Elucidation Studies

For the purposes of analytical detection and comprehensive structural analysis, this compound can be chemically modified to yield derivatives with properties more amenable to various instrumental techniques. The primary objectives of such derivatization are to enhance detector response in chromatographic methods and to create stable compounds that provide clear and interpretable data in spectroscopic analyses. These derivatization pathways primarily target the nitrile functional group, converting it into other moieties like amines or carboxylic acids, which can then be further modified.

Procedures for Enhancing Detection in Chromatographic Methods

The native structure of this compound lacks a strong chromophore, which limits its detectability by UV-Visible spectrophotometry, a common detection method in High-Performance Liquid Chromatography (HPLC). Similarly, while amenable to Gas Chromatography (GC), its polarity may lead to suboptimal peak shapes and sensitivity with certain detectors. Derivatization can overcome these limitations by introducing chemical groups that enhance detector response and improve chromatographic behavior. weber.hujfda-online.com

Two principal pathways for the derivatization of the nitrile group for enhanced chromatographic detection are its reduction to a primary amine or its hydrolysis to a carboxylic acid.

Reduction to Primary Amine followed by Derivatization:

The nitrile group can be reduced to a primary amine, 2-(4,4-Difluorocyclohexyl)ethan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.uklibretexts.orgacs.org Primary amines are highly reactive and can be readily labeled with a variety of reagents that introduce fluorescent or UV-absorbing tags. thermofisher.comsigmaaldrich.com This is particularly useful for HPLC analysis.

Common derivatizing agents for primary amines include dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl), which impart strong UV absorbance and/or fluorescence to the derivative, significantly lowering the limits of detection. thermofisher.comlibretexts.org For GC analysis, the resulting amine can be acylated with fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), to increase volatility and sensitivity for electron capture detection (ECD). jfda-online.com

Table 1: Derivatization of 2-(4,4-Difluorocyclohexyl)ethan-1-amine for Enhanced Chromatographic Detection

Derivatizing AgentResulting DerivativeAnalytical Advantage
Dansyl ChlorideDansyl-amineHigh fluorescence for HPLC
Dabsyl ChlorideDabsyl-amineStrong UV-Vis absorbance for HPLC
FMOC-ClFMOC-amineHigh fluorescence for HPLC
PFPA / HFBAFluoroacylated amineIncreased volatility and ECD response for GC

Hydrolysis to Carboxylic Acid followed by Esterification:

The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-(4,4-Difluorocyclohexyl)acetic acid. chemguide.co.uklibretexts.orgweebly.com While the carboxylic acid itself can be analyzed by HPLC, its volatility is too low for direct GC analysis. Therefore, it is typically converted into a more volatile ester derivative. weber.hu

Esterification can be achieved using various reagents. For example, reaction with diazomethane (B1218177) or a methanol/acid catalyst mixture yields the methyl ester. weber.hu For enhanced UV detection in HPLC or GC, derivatization with a UV-active alcohol, such as p-nitrobenzyl alcohol, can be employed to form the corresponding ester. gcms.cz These ester derivatives generally exhibit improved peak shapes and thermal stability in GC analysis. weber.hu

Table 2: Derivatization of 2-(4,4-Difluorocyclohexyl)acetic acid for Enhanced Chromatographic Detection

Derivatizing AgentResulting DerivativeAnalytical Advantage
DiazomethaneMethyl esterIncreased volatility for GC
Methanol / H⁺Methyl esterIncreased volatility for GC
p-Nitrobenzyl bromidep-Nitrobenzyl esterStrong UV absorbance for HPLC/GC

Formation of Stable Derivatives for Spectroscopic Characterization

For unambiguous structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), it is often beneficial to convert this compound into stable, often crystalline, derivatives. These derivatives can provide more detailed structural information than the parent compound.

The same primary derivatization reactions—hydrolysis to a carboxylic acid and reduction to a primary amine—serve as entry points for creating stable derivatives for spectroscopic analysis.

Derivatives of 2-(4,4-Difluorocyclohexyl)acetic Acid:

The carboxylic acid obtained from hydrolysis can be converted into a variety of stable derivatives. Amides can be formed by reacting the carboxylic acid (or its corresponding acyl chloride) with an amine. These amide derivatives are often solids with sharp melting points, making them suitable for characterization. In ¹H NMR, the amide N-H proton provides an additional signal, and the chemical shifts of the protons alpha to the carbonyl group are altered compared to the parent nitrile. pressbooks.publibretexts.org In mass spectrometry, amides exhibit characteristic fragmentation patterns. libretexts.org

Derivatives of 2-(4,4-Difluorocyclohexyl)ethan-1-amine:

The primary amine formed via reduction can be converted into stable salts, such as the hydrochloride salt, which are often crystalline and suitable for X-ray diffraction studies. Furthermore, the amine can be acylated with various acyl chlorides or anhydrides to form stable amides. These derivatives provide distinct signals in both ¹H and ¹³C NMR spectroscopy. The presence of the amide linkage introduces characteristic IR absorptions. In mass spectrometry, these derivatives often provide clearer molecular ion peaks and more predictable fragmentation patterns compared to the more volatile parent amine. nih.gov

Table 3: Stable Derivatives for Spectroscopic Characterization

Starting MaterialReactionDerivative ClassSpectroscopic Advantages
This compoundHydrolysisCarboxylic AcidDistinctive ¹H NMR signal for COOH proton (~10-12 ppm), ¹³C NMR signal for C=O (~170-180 ppm), broad O-H and sharp C=O stretches in IR. pressbooks.publibretexts.org
2-(4,4-Difluorocyclohexyl)acetic AcidAmidationAmideOften crystalline, characteristic N-H signals in NMR and IR, predictable MS fragmentation.
This compoundReductionPrimary AmineCan be converted to stable salts.
2-(4,4-Difluorocyclohexyl)ethan-1-amineAcylationAmideStable derivatives with clear molecular ions and fragmentation in MS, distinct NMR and IR spectra.

The fluorine atoms on the cyclohexyl ring also serve as useful spectroscopic probes, particularly in ¹⁹F NMR, providing information about the conformation of the six-membered ring in these various derivatives.

Applications of 2 4,4 Difluorocyclohexyl Acetonitrile As a Key Building Block in Advanced Organic Synthesis

Scaffold Assembly in the Synthesis of Heterocyclic Compounds

The electron-withdrawing nature and the linear geometry of the nitrile group in 2-(4,4-Difluorocyclohexyl)acetonitrile make it an excellent precursor for cyclization reactions to form various heterocyclic systems.

The synthesis of pyrimidines, a core structure in numerous biologically active compounds, can be achieved through the condensation of precursors containing a nitrile group. nih.gov One established method involves the direct, single-step condensation of N-vinyl or N-aryl amides with nitriles. nih.gov In this approach, the amide is activated with an agent like trifluoromethanesulfonic anhydride (B1165640) in the presence of a mild base such as 2-chloropyridine. The nitrile, in this case, this compound, then acts as a nucleophile, adding to the activated amide intermediate, which is followed by annulation to afford the final pyrimidine (B1678525) product. nih.gov

This methodology allows for the incorporation of the 4,4-difluorocyclohexyl moiety at various positions on the pyrimidine ring, depending on the structure of the reacting partner. The reaction is known for its applicability to a wide range of amides and nitriles. nih.gov

Table 1: Representative Conditions for Pyrimidine Synthesis from Nitriles
ParameterTypical Reagents/ConditionsRole in Reaction
Nitrile SubstrateThis compoundProvides C2 and N3 or C4, C5, and C6 atoms of the pyrimidine ring
Co-reactantN-vinyl amides, N-aryl amides, AmidinesProvides the remaining atoms for the heterocyclic ring
Activating AgentTrifluoromethanesulfonic anhydride (Tf2O)Activates the amide co-reactant for nucleophilic attack
Base2-Chloropyridine, TriethylamineScavenges acid generated during the reaction
SolventDichloromethane (DCM), Acetonitrile (B52724) (MeCN)Provides an inert medium for the reaction

The 1,2,4-oxadiazole (B8745197) ring is a well-regarded bioisostere for amide and ester functionalities, offering improved pharmacokinetic properties. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitrile precursors is a robust and widely employed transformation. mdpi.comchim.it This process typically involves a multi-step sequence starting with the conversion of the nitrile to an amidoxime (B1450833). nih.gov

The synthesis proceeds via the following steps:

Amidoxime Formation: this compound is treated with hydroxylamine (B1172632), often in the presence of a base like sodium carbonate or triethylamine, to yield 2-(4,4-difluorocyclohexyl)-N'-hydroxyacetimidamide.

O-Acylation: The resulting amidoxime is then acylated on the hydroxylamine oxygen. This can be achieved by reaction with a variety of carboxylic acids in the presence of a peptide coupling agent (e.g., EDC, DCC) or more directly with highly reactive acylating agents like acyl chlorides or anhydrides. researchgate.net This step forms the key O-acylamidoxime intermediate.

Cyclodehydration: The O-acylamidoxime intermediate undergoes thermal or base-mediated cyclodehydration, where the elimination of a water molecule leads to the formation of the stable 1,2,4-oxadiazole ring. rsc.org This final step results in a product where the 4,4-difluorocyclohexylmethyl group is attached to the C3 position of the oxadiazole ring.

This synthetic route is highly modular, as a wide variety of commercially available carboxylic acids can be used in the acylation step, allowing for the creation of large libraries of compounds for screening purposes. nih.gov

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities. nih.gov Modern synthetic methods have enabled the use of nitriles as precursors for the construction of the quinazolinone core. For instance, a copper-catalyzed reaction between 2-halobenzamides and nitriles provides a convenient route to quinazolin-4(3H)-ones. figshare.comorganic-chemistry.org

In this synthetic strategy, a Lewis acid such as a copper(I) salt catalyzes the nucleophilic addition of a 2-halobenzamide to this compound. The resulting intermediate then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction, facilitated by a strong base like potassium tert-butoxide, to cyclize and form the quinazolinone ring system. organic-chemistry.org This process installs the 2-(4,4-difluorocyclohexyl)methyl substituent at the 2-position of the quinazolinone scaffold. Alternative methods include iridium-catalyzed dehydrogenative coupling reactions of 2-aminoarylmethanols with nitriles. organic-chemistry.org

Role in the Synthesis of Complex Molecular Architectures

Beyond serving as a direct precursor to heterocycles, this compound can be readily converted into other key synthetic intermediates, such as carboxylic acids and primary amines, which are then used in the assembly of more complex molecules.

The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry. hepatochem.comluxembourg-bio.com This requires the conversion of the nitrile group of this compound into a carboxylic acid. This is typically achieved through acidic or basic hydrolysis, which yields 2-(4,4-Difluorocyclohexyl)acetic acid.

Once formed, this carboxylic acid can be coupled with a diverse range of primary or secondary amines to form the corresponding amides. The direct condensation of a carboxylic acid and an amine is generally inefficient, necessitating the activation of the carboxylic acid. fishersci.co.ukresearchgate.net This is accomplished using a wide array of coupling reagents developed primarily for peptide synthesis. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or O-acylisourea), which is then readily attacked by the amine nucleophile to form the stable amide bond with high efficiency. hepatochem.com

Table 2: Common Coupling Reagents for Amide Bond Formation
Coupling Reagent ClassExamples (Abbreviation)Key Characteristics
CarbodiimidesDCC, DIC, EDCWidely used; EDC and its urea (B33335) byproduct are water-soluble, simplifying workup. peptide.com Often used with additives like HOBt to suppress side reactions.
Phosphonium SaltsBOP, PyBOP, PyAOPHighly efficient and fast-acting reagents. Byproducts can be toxic (e.g., HMPA from BOP). bachem.com
Aminium/Uronium SaltsHATU, HBTU, TBTUVery effective, rapid couplings with low rates of racemization. HATU is particularly effective for sterically hindered couplings.

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction is extensively used in the pharmaceutical industry to build complex amine-containing drug molecules. acs.orgnih.gov While this compound can be reduced to the corresponding primary amine, the specific building block 4,4-Difluorocyclohexylamine is also a key intermediate derived from the same difluorinated core structure.

The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the final amine product. wikipedia.orgsigmaaldrich.com The direct, one-pot procedure is highly favored for its efficiency. wikipedia.org

A variety of reducing agents can be employed, with some showing excellent chemoselectivity. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they reduce the protonated iminium ion intermediate much faster than they reduce the starting ketone or aldehyde, minimizing side reactions such as alcohol formation. organic-chemistry.orgmasterorganicchemistry.com This reaction allows the 4,4-difluorocyclohexyl moiety to be coupled to a vast array of molecular fragments via the formation of a new secondary or tertiary amine.

Table 3: Key Components in Reductive Amination with 4,4-Difluorocyclohexylamine
ComponentExampleFunction
Amine4,4-DifluorocyclohexylamineNitrogen nucleophile
Carbonyl CompoundAliphatic/Aromatic Aldehydes & KetonesElectrophilic partner, forms imine intermediate
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)3)Selectively reduces the iminium ion. organic-chemistry.org
Sodium cyanoborohydride (NaBH3CN)Effective under mildly acidic conditions. masterorganicchemistry.com
Solvent1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Inert reaction medium. organic-chemistry.org
Catalyst (optional)Acetic AcidCatalyzes imine formation, especially with ketones. organic-chemistry.org

Construction of Spirocyclic and Fused-Ring Systems

The synthesis of spirocyclic and fused-ring systems is of significant interest in drug discovery due to the three-dimensional structures and novel chemical space these scaffolds occupy. While direct examples detailing the use of this compound in the construction of such systems are not extensively documented in publicly available research, its structural features suggest its potential as a precursor for these complex architectures.

The presence of the nitrile group in this compound allows for a variety of chemical transformations that can lead to the formation of new rings. For instance, the nitrile can undergo hydrolysis to the corresponding carboxylic acid or reduction to an amine. These functional groups can then participate in intramolecular cyclization reactions to form fused-ring systems.

Furthermore, the carbon atom alpha to the nitrile group is acidic and can be deprotonated to form a carbanion. This nucleophilic center can react with various electrophiles in intramolecular alkylation or acylation reactions, providing a pathway to spirocyclic compounds. The general synthetic strategies for constructing spiro- and fused-heterocycles often involve multicomponent reactions or cascade reactions, where a simple starting material undergoes a series of transformations in a single pot to generate a complex product. It is plausible that this compound could be employed in such reaction sequences.

Although specific examples are not provided in the available literature, the following table illustrates hypothetical reaction pathways for the synthesis of spirocyclic and fused-ring systems starting from this compound, based on established synthetic methodologies for similar compounds.

Target SystemHypothetical Reaction PathwayKey Intermediates
Spirocyclic System1. Alkylation of the alpha-carbon with a bifunctional electrophile. 2. Intramolecular cyclization.α-alkylated acetonitrile derivative
Fused-Ring System1. Reduction of the nitrile to an amine. 2. Acylation with a dicarbonyl compound. 3. Intramolecular condensation.(4,4-Difluorocyclohexyl)ethanamine

This table is based on general synthetic principles and does not represent experimentally verified reactions for this specific compound.

Strategic Incorporation into Molecular Libraries for Chemical Biology Research

Molecular libraries are essential tools in chemical biology and drug discovery for the identification of new bioactive compounds. The inclusion of building blocks with unique structural and physicochemical properties, such as this compound, can significantly enhance the diversity and novelty of these libraries. The 4,4-difluorocyclohexyl moiety is particularly attractive for library synthesis due to the favorable effects of fluorine on molecular properties.

The strategic incorporation of this compound into molecular libraries can be achieved through various synthetic approaches, including parallel synthesis and diversity-oriented synthesis. In parallel synthesis, the building block can be reacted with a diverse set of reagents to generate a library of related compounds. For example, the nitrile group can be converted into a variety of other functional groups, such as amides, tetrazoles, or triazoles, each of which can then be further functionalized.

Diversity-oriented synthesis aims to create libraries of structurally diverse and complex molecules from simple starting materials. The this compound scaffold can serve as a starting point for divergent synthetic pathways, leading to a wide range of molecular skeletons.

The properties of the resulting library compounds would be influenced by the presence of the difluorocyclohexyl group. The introduction of fluorine can modulate properties such as:

Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can lead to an improved pharmacokinetic profile.

Lipophilicity: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

The following table summarizes the potential advantages of incorporating the this compound scaffold into molecular libraries for chemical biology research.

PropertyAdvantage for Chemical Biology Research
Structural NoveltyProvides access to underexplored chemical space.
Enhanced Physicochemical PropertiesImproved metabolic stability and lipophilicity of library compounds.
Increased Hit RatePotential for stronger and more specific interactions with biological targets.

This table highlights the theoretical benefits based on the known effects of fluorination in medicinal chemistry.

Mechanistic Investigations and Computational Approaches to 2 4,4 Difluorocyclohexyl Acetonitrile Reactivity

Reaction Mechanism Elucidation for Key Synthetic Steps

The mechanism of such a reaction would likely proceed through a bimolecular nucleophilic substitution (SN2) pathway. In this mechanism, the cyanide anion (CN⁻) acts as the nucleophile, attacking the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the reaction center.

Table 1: Key Parameters in the SN2 Reaction for the Synthesis of 2-(4,4-Difluorocyclohexyl)acetonitrile

ParameterDescriptionInfluence on the Reaction
Nucleophile Cyanide anion (CN⁻)A strong nucleophile that readily attacks the electrophilic carbon.
Substrate 4,4-difluorocyclohexyl derivativeThe structure of the cyclohexane (B81311) ring and the nature of the leaving group are critical.
Leaving Group Halide (e.g., Br, I) or sulfonate (e.g., OTs, OMs)A good leaving group is essential for the reaction to proceed efficiently.
Solvent Polar aprotic solvent (e.g., DMSO, DMF)These solvents solvate the cation of the cyanide salt but not the anion, enhancing its nucleophilicity.

The presence of the two fluorine atoms at the 4-position of the cyclohexane ring is not expected to directly participate in the reaction at the 1-position. However, they can exert an influence on the reaction rate and the stability of the transition state through inductive effects. The high electronegativity of fluorine atoms leads to a withdrawal of electron density from the cyclohexane ring, which can slightly increase the electrophilicity of the carbon atom undergoing substitution.

Theoretical Investigations into Electronic Structure and Reactivity

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) and other ab initio methods can be employed to understand the molecule's conformational preferences, orbital energies, and charge distribution. nih.govacs.org

The 4,4-difluoro substitution significantly impacts the conformational equilibrium of the cyclohexane ring. researchgate.netacs.org The chair conformation is still expected to be the most stable, but the presence of the C-F bonds introduces notable electronic effects. The C-F bond is highly polarized, with a significant partial positive charge on the carbon and a partial negative charge on the fluorine. This polarization affects the electrostatic potential of the entire molecule.

Table 2: Calculated Electronic Properties of a Model 4,4-Difluorocyclohexane System

PropertyValue/DescriptionSignificance
Dipole Moment Non-zeroThe gem-difluoro group introduces a significant dipole moment to the molecule.
C-F Bond Length ~1.39 ÅA typical C-F bond length, indicating a strong and stable bond.
F-C-F Bond Angle ~105°Close to the tetrahedral angle, but slightly compressed due to steric and electronic effects.
HOMO-LUMO Gap Relatively largeSuggests good kinetic stability. The LUMO is likely associated with the σ* orbitals of the C-F bonds.

Theoretical calculations can also model the transition state of potential reactions. For the SN2 synthesis, computational studies could predict the activation energy and the geometry of the transition state, providing insights into the reaction kinetics.

Fluorine's Influence on Stereoselectivity and Reaction Pathways

The presence of fluorine atoms can have a profound impact on the stereoselectivity of reactions. In cyclic systems like cyclohexane, the gauche effect of fluorine is a key factor to consider. rsc.orgresearchgate.netwikipedia.orgst-andrews.ac.ukacs.org The gauche effect is the tendency of a conformation with adjacent electronegative substituents to be more stable when these substituents are in a gauche arrangement (dihedral angle of ~60°) rather than an anti arrangement (dihedral angle of 180°).

This influence arises from a combination of steric and electronic factors. Sterically, the fluorine atoms are relatively small, but their van der Waals radius is larger than that of hydrogen. Electronically, the polarized C-F bonds create a local electrostatic field that can attract or repel approaching reactants. Furthermore, hyperconjugative interactions between C-H or C-C bonding orbitals and the C-F antibonding orbitals (σ*) can stabilize certain conformations and transition states over others, thereby directing the stereochemical course of a reaction. wikipedia.org

For example, if a reaction were to create a new chiral center at the 2-position of the cyclohexane ring, the preferred axial or equatorial approach of a reactant could be influenced by the electronic and steric environment created by the 4,4-difluoro substitution. This could lead to a diastereoselective outcome.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Efficient Synthetic Protocols

The future development of 2-(4,4-difluorocyclohexyl)acetonitrile is intrinsically linked to the establishment of sustainable and efficient synthetic methodologies. Current research trends are moving away from traditional, often harsh, fluorination methods towards greener alternatives.

One promising avenue is the development of synthetic routes starting from readily available precursors like 4,4-difluorocyclohexanone (B151909). A potential sustainable pathway could involve a two-step process: the conversion of 4,4-difluorocyclohexanone to a tosylate, followed by a nucleophilic substitution with a cyanide salt to yield this compound. The sustainability of this process would be enhanced by utilizing eco-friendly solvents and minimizing waste generation.

Future research in this area is expected to focus on several key principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable biological sources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This includes the use of biocatalysts or transition-metal catalysts that can be recycled and reused.

Benign Solvents: Shifting towards the use of water, supercritical fluids, or ionic liquids as reaction media to reduce the reliance on volatile organic compounds.

A patent for synthesizing fluoroacetonitrile (B113751) highlights a method involving a substitution reaction between an acetonitrile (B52724) derivative and an inorganic fluoride (B91410) salt in a polar, environmentally friendly solvent. google.com This approach avoids toxic reagents and simplifies the process, aligning with the principles of green chemistry. google.com Future work could adapt such methods for the synthesis of this compound, potentially improving yield and reducing environmental impact.

Exploration of Novel Catalytic Transformations Involving the Compound

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations. The exploration of novel catalytic methods to modify this group opens up pathways to a diverse range of valuable derivatives.

Catalytic Hydrolysis to Carboxylic Acids:

The conversion of nitriles to carboxylic acids is a fundamental transformation. libretexts.orglumenlearning.com Future research is likely to focus on developing mild and efficient catalytic systems for the hydrolysis of this compound to 2-(4,4-difluorocyclohexyl)acetic acid. This could involve the use of solid acid catalysts, enzyme-based systems, or photocatalysis to avoid the use of harsh acidic or basic conditions. google.comyoutube.com The resulting carboxylic acid is a valuable intermediate for the synthesis of esters and amides with potential applications in medicinal chemistry.

Catalytic Reduction to Primary Amines:

The reduction of the nitrile group to a primary amine is another key transformation. nih.gov The resulting 2-(4,4-difluorocyclohexyl)ethanamine is a crucial building block for the synthesis of various bioactive molecules. Current methods often rely on strong reducing agents like lithium aluminum hydride. Future research will likely target the development of catalytic hydrogenation processes using heterogeneous or homogeneous catalysts under milder conditions. Recent studies on the electrocatalytic reduction of acetonitrile to ethylamine (B1201723) on copper nanoparticles showcase a promising and more environmentally friendly approach that could be adapted for this compound. nih.govresearchgate.netrsc.org

The following table summarizes potential catalytic transformations of this compound:

Starting MaterialTransformationPotential CatalystProductPotential Application
This compoundHydrolysisSolid Acid Catalyst / Enzyme2-(4,4-Difluorocyclohexyl)acetic acidMedicinal Chemistry Intermediate
This compoundReductionHeterogeneous/Homogeneous Hydrogenation Catalyst / Electrocatalysis2-(4,4-Difluorocyclohexyl)ethanaminePharmaceutical Synthesis

Advanced Applications in Medicinal Chemistry and Materials Science

The unique physicochemical properties imparted by the gem-difluoro group make this compound an attractive building block for advanced applications.

Medicinal Chemistry:

The 4,4-difluorocyclohexyl moiety has been identified as a key structural feature in a new class of interleukin-17 (IL-17) modulators. google.comnih.govgoogle.combioworld.comnih.gov These compounds are being investigated for the treatment of inflammatory and autoimmune diseases. google.comnih.govgoogle.combioworld.comnih.gov Patents filed by UCB Biopharma describe a series of pharmacologically active substituted 4,4-difluorocyclohexyl derivatives that act as potent modulators of IL-17 activity. google.comgoogle.com The gem-difluoro group in these molecules is thought to enhance metabolic stability and improve pharmacokinetic properties. This compound and its derivatives, such as the corresponding carboxylic acid and amine, are crucial intermediates in the synthesis of these novel therapeutics.

Future research in medicinal chemistry will likely explore the incorporation of the this compound scaffold into other classes of therapeutic agents to leverage the beneficial effects of the gem-difluoro substitution.

Materials Science:

While specific applications of this compound in materials science are still emerging, the properties of fluorinated compounds suggest several promising research directions.

Liquid Crystals: Derivatives of 4,4-difluorocyclohexane have been investigated for their use in liquid crystal mixtures. The introduction of the difluoro group can influence the dielectric anisotropy and other key properties of the liquid crystal material. The nitrile group is a common feature in liquid crystal molecules, suggesting that derivatives of this compound could be explored for this application.

Fluorinated Polymers: Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. nih.govsciengine.com The this compound moiety could be incorporated into polymer backbones or as a side chain to create novel materials with tailored properties for applications ranging from advanced coatings to membranes and electronic components. fluorine1.ru Research in this area would involve the polymerization of monomers derived from this compound.

The table below outlines potential advanced applications:

FieldApplicationRole of this compound
Medicinal ChemistryIL-17 ModulatorsKey building block for the synthesis of active pharmaceutical ingredients.
Materials ScienceLiquid CrystalsPrecursor to novel liquid crystal molecules with tailored properties.
Materials ScienceFluorinated PolymersMonomer precursor for the synthesis of high-performance polymers.

Q & A

Q. What are the recommended synthetic routes for 2-(4,4-Difluorocyclohexyl)acetonitrile?

Methodological Answer: A feasible synthetic pathway involves:

  • Step 1: Start with 4,4-difluorocyclohexane carboxylic acid. Convert it to the corresponding ketone via Friedel-Crafts acylation or Grignard reaction.
  • Step 2: Perform a Strecker synthesis or nucleophilic substitution (e.g., cyanation using KCN or NaCN) to introduce the nitrile group.
  • Step 3: Optimize reaction conditions (e.g., solvent: acetonitrile or THF; temperature: 60–80°C) to enhance yield .
  • Validation: Use LC-MS and 1H^1\text{H}/13C^13\text{C} NMR to confirm purity (>95%) and structural integrity .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

  • Storage: Store in airtight containers under inert gas (N2_2/Ar) at 0–6°C to prevent hydrolysis or oxidation .
  • Handling: Use PPE (gloves, goggles, fume hood) due to potential skin/eye irritation. Avoid contact with strong acids/bases to prevent hazardous decomposition .
  • Emergency Measures: For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: 19F^{19}\text{F} NMR to confirm difluorocyclohexyl geometry; 1H^1\text{H} NMR for nitrile proton absence (δ 2.5–3.5 ppm).
  • FT-IR: Validate nitrile group via C≡N stretch (~2240 cm1^{-1}).
  • Mass Spectrometry: Exact mass (e.g., 173.12 g/mol) to verify molecular ion (M+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer:

  • Experimental Design: Use static gravimetric methods across solvents (e.g., methanol, acetonitrile) at 278.15–313.15 K.

  • Modeling: Apply the Apelblat equation to correlate experimental solubility with temperature:

    lnx=A+BT+ClnT\ln x = A + \frac{B}{T} + C \ln T

    Example solubility in acetonitrile at 298.15 K: 12.7 mg/mL .

Solvent Solubility (mg/mL) Temperature (K)
Methanol8.5298.15
Acetonitrile12.7298.15
Ethyl Acetate3.2298.15

Q. What strategies are effective for analyzing its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via HPLC under varying conditions (e.g., solvent polarity, temperature).
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies for nitrile group reactivity .
  • Competitive Experiments: Compare yields with analogs (e.g., 2-(3,5-difluorophenyl)acetonitrile) to assess steric/electronic effects of the difluorocyclohexyl group .

Q. How can molecular docking studies predict its pharmacological potential?

Methodological Answer:

  • Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., PARP-1) due to the compound’s lipophilic difluorocyclohexyl group .
  • Protocol:
    • Generate 3D structure using ChemDraw3D.
    • Perform docking (AutoDock Vina) with flexible ligand/rigid receptor settings.
    • Validate with MD simulations (AMBER) to assess binding stability.
  • Case Study: Analogous compounds (e.g., PARP-1 inhibitors) show binding affinities (ΔG = -9.2 kcal/mol) superior to 2,4-dichlorophenoxyacetic acid .

Q. What are the challenges in quantifying trace impurities during synthesis?

Methodological Answer:

  • Analytical Method: Use GC-MS or UPLC-PDA with a C18 column (method: 0.1% formic acid in water/acetonitrile gradient).
  • Limit of Detection (LOD): Achieve ≤0.1% for common impurities (e.g., unreacted ketone intermediates) .
  • Calibration: Prepare impurity standards via controlled degradation (e.g., acid hydrolysis at 50°C for 24 hours) .

Data Gaps and Recommendations

  • Toxicology: Limited data on chronic exposure; prioritize Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) to define shelf-life .

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